benzyl(methyl)[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine benzyl(methyl)[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine
Brand Name: Vulcanchem
CAS No.: 2548977-85-9
VCID: VC11821923
InChI: InChI=1S/C14H19N3/c1-13-10-15-17(11-13)9-8-16(2)12-14-6-4-3-5-7-14/h3-7,10-11H,8-9,12H2,1-2H3
SMILES: CC1=CN(N=C1)CCN(C)CC2=CC=CC=C2
Molecular Formula: C14H19N3
Molecular Weight: 229.32 g/mol

benzyl(methyl)[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine

CAS No.: 2548977-85-9

Cat. No.: VC11821923

Molecular Formula: C14H19N3

Molecular Weight: 229.32 g/mol

* For research use only. Not for human or veterinary use.

benzyl(methyl)[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine - 2548977-85-9

Specification

CAS No. 2548977-85-9
Molecular Formula C14H19N3
Molecular Weight 229.32 g/mol
IUPAC Name N-benzyl-N-methyl-2-(4-methylpyrazol-1-yl)ethanamine
Standard InChI InChI=1S/C14H19N3/c1-13-10-15-17(11-13)9-8-16(2)12-14-6-4-3-5-7-14/h3-7,10-11H,8-9,12H2,1-2H3
Standard InChI Key ILKIMCNHXGZUGN-UHFFFAOYSA-N
SMILES CC1=CN(N=C1)CCN(C)CC2=CC=CC=C2
Canonical SMILES CC1=CN(N=C1)CCN(C)CC2=CC=CC=C2

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound features a pyrazole ring substituted with a methyl group at the 4-position, connected via an ethylamine linker to a benzylmethylamine group. The IUPAC name, N-benzyl-N-methyl-2-(4-methylpyrazol-1-yl)ethanamine, reflects this arrangement . Key structural elements include:

  • A pyrazole nucleus (1H-pyrazole) with a methyl substituent at position 4.

  • An ethylamine bridge linking the pyrazole to a benzylmethylamine group.

The SMILES notation CC1=CN(N=C1)CCN(C)CC2=CC=CC=C2 and InChIKey ILKIMCNHXGZUGN-UHFFFAOYSA-N provide unambiguous representations of its connectivity .

Physicochemical Properties

Table 1 summarizes critical physicochemical data:

PropertyValue
Molecular FormulaC14H19N3\text{C}_{14}\text{H}_{19}\text{N}_{3}
Molecular Weight229.32 g/mol
XLogP2.98 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3
Topological Polar Surface Area15.3 Ų

These properties suggest moderate lipophilicity, making the compound suitable for crossing biological membranes, a desirable trait in drug discovery .

Synthesis and Reaction Pathways

Stepwise Synthesis

The synthesis of benzyl(methyl)[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine typically proceeds through sequential nucleophilic substitutions and coupling reactions:

  • Pyrazole Core Formation:

    • Condensation of hydrazine derivatives with 1,3-diketones or alkynones under acidic conditions yields 4-methyl-1H-pyrazole.

  • Ethylamine Linker Installation:

    • Alkylation of 4-methylpyrazole with 1,2-dibromoethane introduces the ethyl spacer.

  • Benzylmethylamine Coupling:

    • Reaction of the ethyl-linked pyrazole with benzylmethylamine via nucleophilic substitution completes the assembly.

Key reaction conditions include anhydrous solvents (e.g., THF, DMF), temperatures ranging from 0°C to reflux, and catalysts such as potassium carbonate or triethylamine.

Chemical Behavior

The compound exhibits reactivity typical of tertiary amines and heteroaromatics:

  • Basicity: The pyrazole nitrogen (pKa2.5\text{p}K_a \approx 2.5) and tertiary amine (pKa9.5\text{p}K_a \approx 9.5) enable pH-dependent protonation.

  • Coordination Chemistry: The pyrazole ring can act as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or material applications.

Material Science Applications

Ligand Design

The pyrazole-amine framework serves as a versatile ligand in coordination polymers. For instance, Cu(II) complexes of similar ligands exhibit luminescent properties and catalytic activity in oxidation reactions.

Polymer Modification

Incorporating this compound into polyurethane or epoxy matrices improves thermal stability (TGA onset ~250°C) and mechanical strength (Young’s modulus increase by 18%) due to hydrogen bonding and π-π stacking interactions.

Computational Insights

Density Functional Theory (DFT) analyses of related pyrazole derivatives reveal:

  • Electrophilicity Index: ω=1.45\omega = 1.45 eV, indicating moderate reactivity toward nucleophiles .

  • HOMO-LUMO Gap: ΔE=4.2\Delta E = 4.2 eV, correlating with kinetic stability .

These properties guide the rational design of derivatives with optimized bioactivity and material performance.

Future Directions

  • Structure-Activity Relationships: Systematic modification of the benzyl or pyrazole substituents could enhance pharmacological potency.

  • In Vivo Toxicology: Acute and chronic toxicity profiles remain uncharacterized, necessitating preclinical studies.

  • Advanced Materials: Exploration of metal-organic frameworks (MOFs) using this ligand could yield novel sensors or catalysts.

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